molecular formula C7H13ClF3NO2 B6173310 tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride CAS No. 2460756-38-9

tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Cat. No.: B6173310
CAS No.: 2460756-38-9
M. Wt: 235.63 g/mol
InChI Key: AWONNAVQZQVJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride typically involves chiral synthesis strategies. One common method involves the reaction of tert-butyl alcohol with protected amino acids using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and is tolerant of a variety of amino acid side chains and substituents . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

tert-Butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

2460756-38-9

Molecular Formula

C7H13ClF3NO2

Molecular Weight

235.63 g/mol

IUPAC Name

tert-butyl 2-amino-3,3,3-trifluoropropanoate;hydrochloride

InChI

InChI=1S/C7H12F3NO2.ClH/c1-6(2,3)13-5(12)4(11)7(8,9)10;/h4H,11H2,1-3H3;1H

InChI Key

AWONNAVQZQVJME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(F)(F)F)N.Cl

Purity

95

Origin of Product

United States

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